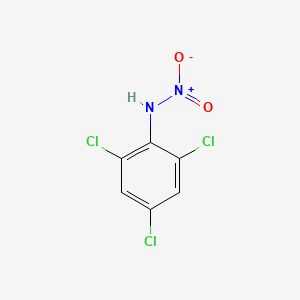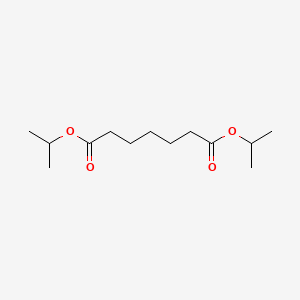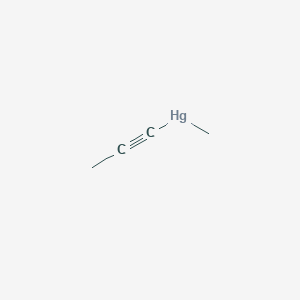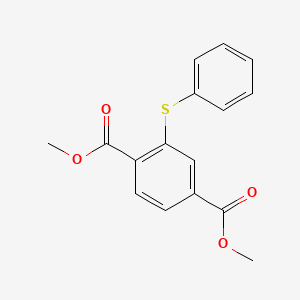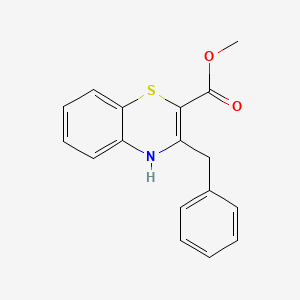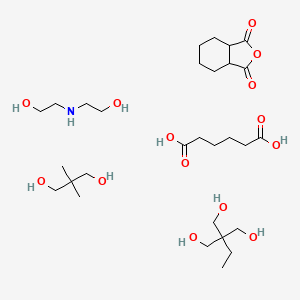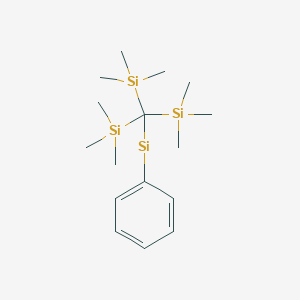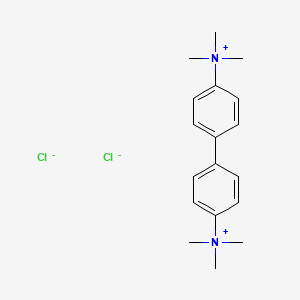
N,N,N,N',N',N'-Hexamethyl-(1,1'-biphenyl)-4,4'-diaminium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is a quaternary ammonium compound. It is known for its unique structure, which includes two biphenyl groups connected by a diaminium bridge, with six methyl groups attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride typically involves the reaction of biphenyl-4,4’-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride may involve large-scale methylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides. The reactions are conducted under mild to moderate conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine oxide, while reduction could produce N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine.
Scientific Research Applications
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to antimicrobial effects, inhibition of enzyme activity, or alteration of membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A related compound with a similar quaternary ammonium structure but different alkyl chain length.
1,3,5-Triazine: Another compound with a nitrogen-rich structure, used in various chemical applications.
Uniqueness
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is unique due to its biphenyl core and extensive methylation, which confer distinct chemical and physical properties. Its ability to form stable quaternary ammonium salts and interact with a wide range of molecular targets makes it valuable in diverse research fields.
Properties
CAS No. |
65201-93-6 |
|---|---|
Molecular Formula |
C18H26Cl2N2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H26N2.2ClH/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;;/h7-14H,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MINATDUAUGJAAN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


